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AR-V7 Specific Antibody Technical Support
Center
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers working with Androgen Receptor splice variant 7 (AR-V7)

specific antibodies.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing and using AR-V7 specific antibodies?

A1: The primary challenges include:

Specificity: The unique region of AR-V7 is a small cryptic exon (CE3), making it difficult to

generate antibodies that do not cross-react with the full-length androgen receptor (AR-FL).[1]

Validation: Rigorous and comprehensive validation is crucial to ensure the antibody

specifically recognizes AR-V7. This includes testing across multiple applications (Western
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blot, IHC, etc.) and using appropriate controls.[1]

Low Abundance: AR-V7 is often expressed at low levels, particularly in primary prostate

cancer, which makes sensitive and specific detection challenging.

Subcellular Localization: Correctly identifying the nuclear localization of AR-V7 is critical as

this is where it is functionally active. Cytoplasmic staining can be an artifact or indicate non-

specific binding.[1]

Assay Variability: Different antibodies and protocols used across studies can lead to

conflicting results, highlighting the need for standardized and well-validated assays.

Q2: How can I be sure my AR-V7 antibody is specific?

A2: To ensure specificity, a multi-pronged validation approach is recommended:

Use of Controls: Always include positive (e.g., 22Rv1 cell lysate) and negative (e.g., LNCaP,

DU145, or PC3 cell lysates) controls in your experiments.[2][3][4][5]

Peptide Competition Assay: Pre-incubate the antibody with the immunizing peptide. A

specific antibody will show a diminished or absent signal in the presence of the competing

peptide.

Orthogonal Validation: Compare your antibody-based results with a non-antibody-based

method, such as RT-PCR or RNA-ish, to see if there is a correlation between protein and

mRNA levels.[1]

Knockdown/Knockout Models: Use cell lines where AR-V7 has been knocked down (e.g.,

using shRNA) or knocked out to confirm the loss of signal with your antibody.[3]

Q3: Why am I seeing cytoplasmic staining with my AR-V7 antibody in IHC?

A3: Cytoplasmic staining can be due to several factors:

Non-specific Binding: The antibody may be cross-reacting with other cytoplasmic proteins.

High Antibody Concentration: Using too high a concentration of the primary antibody can

lead to non-specific binding and false-positive signals in the cytoplasm.[1]
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Suboptimal Fixation/Permeabilization: The protocol may not be optimized for your specific

tissue or antibody, leading to artifacts.

Antibody Clone: Some antibody clones are more prone to showing cytoplasmic staining than

others. For example, the RM7 clone is reported to show almost exclusively nuclear staining,

while the EPR15656 clone has been observed to produce both nuclear and cytoplasmic

signals.[6][7]

Q4: There is a discrepancy between my Western blot and IHC results. What could be the

reason?

A4: Discrepancies between different applications are not uncommon and can arise from:

Antibody Performance: An antibody may work well in one application but not another due to

differences in how the antigen is presented (denatured in WB vs. native in IHC).

Fixation Effects: Formalin fixation used for IHC can mask epitopes, which might be

accessible in the denatured proteins of a Western blot. Antigen retrieval is crucial to unmask

these epitopes in IHC.

Sensitivity of the Assay: The detection limits of Western blotting and IHC can differ.
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Problem Possible Cause Suggested Solution

No Signal or Weak Signal
Low abundance of AR-V7 in

the sample.

Use an AR-V7 positive control

cell line (e.g., 22Rv1) to

confirm the protocol and

antibody are working. Increase

the amount of protein loaded

for your samples.

Inefficient protein transfer.

Confirm successful transfer by

Ponceau S staining of the

membrane. Optimize transfer

time and voltage.

Primary antibody not working.

Use a fresh aliquot of the

antibody and ensure it has

been stored correctly. Increase

the antibody concentration or

incubation time.

High Background Insufficient blocking.

Increase the blocking time or

try a different blocking agent

(e.g., 5% non-fat dry milk or

BSA in TBST).

Primary or secondary antibody

concentration is too high.

Titrate your antibodies to find

the optimal concentration that

gives a strong signal with low

background.

Insufficient washing.

Increase the number and

duration of washes between

antibody incubations.

Non-specific Bands Antibody is not specific.

Run positive and negative

control cell lysates to confirm

the specificity of the band at

the expected molecular weight

(~80 kDa for AR-V7).[5]
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Sample degradation.

Prepare fresh lysates and

always include protease

inhibitors in your lysis buffer.

Immunohistochemistry (IHC)
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Problem Possible Cause Suggested Solution

No Staining or Weak Staining Ineffective antigen retrieval.

Optimize the antigen retrieval

method (heat-induced or

enzymatic) and the pH of the

retrieval buffer.

Low primary antibody

concentration.

Increase the concentration of

the primary antibody or extend

the incubation time (e.g.,

overnight at 4°C).

Antibody not suitable for IHC

on paraffin-embedded tissues.

Check the antibody datasheet

to ensure it is validated for this

application.

High Background
Endogenous peroxidase

activity.

If using an HRP-conjugated

secondary antibody, ensure

proper quenching of

endogenous peroxidases (e.g.,

with 3% H2O2).

Non-specific antibody binding.

Use a blocking serum from the

same species as the

secondary antibody. Ensure

adequate blocking time.

Over-staining.

Reduce the incubation time

with the primary antibody or

the detection reagents.

Non-specific Staining
Cross-reactivity of the primary

or secondary antibody.

Run a negative control (without

primary antibody) to check for

non-specific binding of the

secondary antibody.

Cytoplasmic staining. Titrate the primary antibody to

a lower concentration.

Consider using an antibody

clone known for nuclear-
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specific staining (e.g., RM7).[1]

[7]

Data Presentation
Table 1: Comparison of Commonly Used AR-V7 Specific Antibodies
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Antibody
Clone

Type
Validated
Applications

Reported
Specificity

Reference

RM7
Rabbit

Monoclonal
WB, IHC, IP

High specificity

for nuclear AR-

V7 with minimal

cytoplasmic

staining.[1][3][5]

[6][8]

[1][3][5][6][8]

EPR15656
Rabbit

Monoclonal
WB, IHC

Detects AR-V7

but can show

non-specific

bands in

Western blot and

both nuclear and

cytoplasmic

staining in IHC.

[3][4][5]

[3][4][5]

E308L
Rabbit

Monoclonal
WB, ICC

Reported to have

a good signal-to-

noise ratio with a

specific nuclear

signal in

immunocytoche

mistry.[9][10][11]

[9][10][11]

AG10008
Mouse

Monoclonal
WB, IHC

Has shown cell-

line specific

results in

Western blot, but

can show non-

specific staining

in

immunocytoche

mistry.[4]

[4]
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SN8
Mouse

Monoclonal

WB, ICC, IHC,

IP, ChIP

Validated for

multiple

applications.

[12]

Experimental Protocols
Western Blotting Protocol for AR-V7 Detection in Cell
Lysates

Cell Lysis:

Wash cell pellets (e.g., 22Rv1 as positive control, LNCaP as negative control) with ice-cold

PBS.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at

4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Transfer:

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5-10

minutes.

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

Transfer proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with a validated AR-V7 specific primary antibody (e.g., RM7 at

1:1000 dilution) overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a

digital imaging system. The expected band for AR-V7 is approximately 80 kDa.

Immunohistochemistry (IHC) Protocol for AR-V7 in FFPE
Prostate Cancer Tissue

Deparaffinization and Rehydration:

Deparaffinize slides in xylene (2 x 5 minutes).

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in

distilled water.

Antigen Retrieval:

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer

(pH 9.0) in a pressure cooker or water bath.

Staining:

Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.

Block non-specific binding with a protein block or normal serum for 30 minutes.

Incubate with the AR-V7 primary antibody (e.g., RM7 at 1:100 to 1:500 dilution) for 1 hour

at room temperature or overnight at 4°C.

Wash with PBS or TBS.
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Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate,

or with a polymer-based detection system.

Wash with PBS or TBS.

Visualization and Counterstaining:

Develop the signal with a chromogen such as DAB.

Counterstain with hematoxylin.

Dehydrate, clear, and mount the slides.
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Caption: Ligand-independent signaling pathway of AR-V7.
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Caption: Experimental workflow for AR-V7 antibody validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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